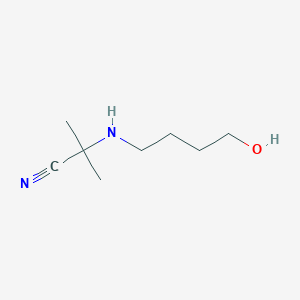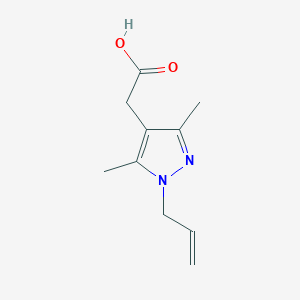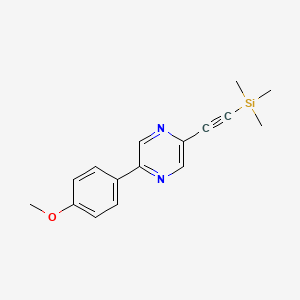
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Additionally, the addition of hydrogen cyanide (HCN) to aldehydes or ketones can yield hydroxynitriles .
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the nitrile to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as sodium or potassium cyanide (NaCN or KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic addition reactions, where the cyanide ion attacks electrophilic carbon atoms, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is unique due to the presence of both a hydroxy and an amino group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for the synthesis of complex molecules and the exploration of new chemical pathways.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-(4-hydroxybutylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2O/c1-8(2,7-9)10-5-3-4-6-11/h10-11H,3-6H2,1-2H3 |
Clé InChI |
ZCKWUSYARNMLRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)NCCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[N-(t-butoxycarbonyl)-L-seryl]-L-cysteine methyl ester](/img/structure/B8437633.png)

![2-Methoxy-N-[4-(2-methoxybenzoylsulfamoyl)phenyl]acetamide](/img/structure/B8437649.png)


![4,4,5,5-Tetramethyl-2-(2-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B8437664.png)


![Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate](/img/structure/B8437692.png)
![4-[(2-chloro-9H-purin-6-yl)amino]benzamide](/img/structure/B8437693.png)



